molecular formula C15H13ClN2O2 B5113471 N-benzyl-N'-(4-chlorophenyl)ethanediamide

N-benzyl-N'-(4-chlorophenyl)ethanediamide

Cat. No. B5113471
M. Wt: 288.73 g/mol
InChI Key: YXSBJVJDAAFTMN-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-chlorophenyl)ethanediamide, commonly known as BCE, is a chemical compound that has been extensively researched in various scientific fields. BCE is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments due to its unique properties.

Mechanism of Action

The mechanism of action of BCE is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, which are essential for the survival of cancer cells and viruses.
Biochemical and Physiological Effects:
BCE has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BCE has also been found to inhibit the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, BCE has been found to exhibit antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCE is its unique chemical structure, which allows it to exhibit a wide range of biological activities. BCE is also relatively easy to synthesize and purify, making it a popular compound for laboratory experiments. However, BCE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BCE. One potential direction is to further investigate its potential as an anticancer agent. Another potential direction is to study its potential as a novel antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of BCE and its potential toxicity.

Synthesis Methods

BCE can be synthesized through a multistep reaction starting from 4-chlorobenzylamine and 4-chlorobenzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to BCE using a reducing agent such as sodium borohydride. The final product is purified using column chromatography.

Scientific Research Applications

BCE has been extensively researched for its potential use in various scientific fields. In the field of medicinal chemistry, BCE has been studied for its potential as an anticancer agent. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. BCE has also been studied for its potential as a novel antiviral agent. It has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

N-benzyl-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-6-8-13(9-7-12)18-15(20)14(19)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSBJVJDAAFTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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